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Compound of Interest

Compound Name: 1,4-Diethyl-2-methylbenzene

Cat. No.: B084493

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
aromatic hydrocarbon 1,4-diethyl-2-methylbenzene. The information is presented in a
structured format to facilitate its use in research, quality control, and drug development
applications. This document includes detailed tables of spectroscopic data, standardized
experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the available mass spectrometry, infrared spectroscopy, and
predicted nuclear magnetic resonance spectroscopy data for 1,4-diethyl-2-methylbenzene.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1,4-diethyl-2-methylbenzene is characterized by a
molecular ion peak and several fragment ions. The primary fragmentation pattern involves the
loss of methyl and ethyl groups.
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m/z Relative Intensity (%) Assignment

148 35 [M]* (Molecular lon)
133 100 [M-CHs]*

119 40 [M-C2Hs]*

105 25 [M-CsH7]*

91 20 [C7H7]* (Tropylium ion)

Data sourced from NIST
WebBook.[1]

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the
molecule. The key absorption bands for 1,4-diethyl-2-methylbenzene are indicative of its
aromatic and aliphatic C-H bonds, as well as aromatic ring vibrations.

Wavenumber (cm~?) Intensity Vibrational Mode
3050 - 3000 Medium Aromatic C-H Stretch
Aliphatic C-H Stretch (from
2965 - 2850 Strong
ethyl and methyl groups)
1615, 1505, 1460 Medium to Strong Aromatic C=C Ring Stretch
Aromatic C-H Bend (out-of-
880 - 800 Strong

plane)

Data sourced from NIST
WebBook.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for 1,4-diethyl-2-methylbenzene is not readily available in
public spectral databases. The following data is predicted using online NMR prediction tools
and should be used as an estimation.
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The predicted *H NMR spectrum shows distinct signals for the aromatic protons and the
protons of the ethyl and methyl substituents. The chemical shifts () are reported in parts per
million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
~7.05 S 1H Ar-H
~6.98 d 1H Ar-H
~6.95 d 1H Ar-H
~2.60 q 4H -CHa2- (Ethyl)
~2.25 S 3H Ar-CHs
~1.22 t 6H -CHs (Ethyl)

The predicted 13C NMR spectrum displays signals for each unique carbon atom in the

molecule.

Chemical Shift (8, ppm) Assignment

~142.5 Aromatic C (quaternary)
~135.0 Aromatic C (quaternary)
~134.5 Aromatic C (quaternary)
~130.0 Aromatic CH

~128.5 Aromatic CH

~126.0 Aromatic CH

~28.5 -CHz- (Ethyl)

~21.0 Ar-CHs

~15.5 -CHs (Ethyl)
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Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H and 3C NMR

o Sample Preparation: A sample of 1,4-diethyl-2-methylbenzene (typically 5-25 mg for 1H,
20-100 mg for 13C) is dissolved in a deuterated solvent (e.g., CDCIs, 0.5-0.7 mL) in a
standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an
internal standard (0 ppm).

e Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

e Data Acquisition for tH NMR:

[¢]

The spectrometer is tuned to the proton frequency.

[e]

A standard single-pulse experiment is performed.

[e]

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.

[e]

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
o Data Acquisition for 13C NMR:
o The spectrometer is tuned to the carbon-13 frequency.

o A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for
each carbon.

o Alarger number of scans (e.g., 128 to 1024 or more) is required due to the low natural
abundance of 13C.

o Awider spectral width is used compared to *H NMR.
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o Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry

o Sample Introduction: A small amount of the liquid sample is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by
direct injection. The sample is vaporized in the ion source.

« lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV). This causes the molecules to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier or other detector records the abundance of each ion.

o Data Representation: The data is presented as a mass spectrum, which is a plot of relative
ion abundance versus m/z.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation: For a liquid sample like 1,4-diethyl-2-methylbenzene, a thin film is
prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on
the ATR crystal.

 Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

e Background Spectrum: A background spectrum of the empty sample holder (or clean ATR
crystal) is recorded to subtract the absorbance of the atmosphere (CO2z and Hz20).

o Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is
recorded. The instrument measures an interferogram, which is a plot of IR intensity versus
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time.

o Data Processing: The interferogram is converted into a spectrum (absorbance or

transmittance versus wavenumber) via a Fourier transform. The background spectrum is

subtracted from the sample spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound such as 1,4-diethyl-2-methylbenzene.
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Caption: Workflow for organic compound spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Diethyl-2-methylbenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084493#spectroscopic-data-for-1-4-diethyl-2-
methylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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